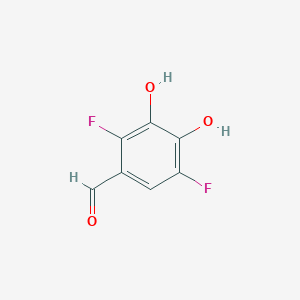

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

Description

Overview of Fluorinated and Hydroxylated Benzaldehyde (B42025) Derivatives

Fluorinated and hydroxylated benzaldehyde derivatives are a significant class of compounds in organic chemistry, valued for the unique properties conferred by their functional groups. The high electronegativity and small size of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological characteristics. nih.gov Introducing fluorine can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. nih.govresearchgate.net

Hydroxyl groups, on the other hand, can participate in hydrogen bonding and act as key interaction points in biological systems. They also serve as versatile synthetic handles for further molecular elaboration. The combination of fluorine and hydroxyl substituents on a benzaldehyde scaffold creates a molecule with a rich and complex reactivity profile. For instance, the acidity of the hydroxyl groups can be modulated by the electron-withdrawing nature of the fluorine atoms, influencing their reactivity in various chemical transformations.

The synthesis of such poly-substituted benzaldehydes can be challenging, often requiring multi-step procedures and careful control of regioselectivity. rug.nlkpfu.ruresearchgate.net Researchers have developed various methods for the synthesis of substituted benzaldehydes, including two-step, one-pot reduction/cross-coupling procedures and catalytic debromomethoxylation. rug.nlkpfu.ruresearchgate.net

Interdisciplinary Significance of Multi-Substituted Aromatic Aldehydes

Multi-substituted aromatic aldehydes are pivotal intermediates in a vast array of scientific fields, a testament to their chemical versatility. In medicinal chemistry, these compounds are crucial building blocks for the synthesis of a wide range of pharmaceuticals. wisdomlib.org The strategic placement of different substituents on the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile. researchgate.net For example, fluorinated aromatic compounds are found in approximately 20% of all pharmaceuticals. olemiss.edu

In materials science, substituted aromatic aldehydes are used in the synthesis of novel polymers, dyes, and functional materials. mdpi.com Their ability to undergo condensation reactions makes them valuable precursors for creating complex molecular architectures with specific optical, electronic, or thermal properties. wisdomlib.org For instance, they are used to create derivatives like bis-(4-hydroxycoumarin-3-yl)methane and are involved in synthesizing chalcones, oxazolones, and benzoxazole (B165842) derivatives. wisdomlib.org

Furthermore, in the realm of catalysis, substituted benzaldehydes can act as ligands for metal catalysts or as substrates in a variety of catalytic transformations. chemijournal.com The electronic and steric properties of the substituents can influence the efficiency and selectivity of these reactions. The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, often utilizes substituted aromatic aldehydes. nih.gov

Current Research Landscape of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

Specific research focusing exclusively on Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- (CAS 959216-64-9) is limited in the publicly available scientific literature. While its chemical structure is registered and basic properties are cataloged in databases like PubChem, detailed studies on its synthesis, reactivity, and applications are not widely reported. nih.gov

The current understanding of this compound is largely inferred from the study of its isomers and other closely related fluorinated and hydroxylated benzaldehydes. For example, research on the synthesis of substituted benzaldehydes and the applications of fluorinated compounds in medicinal chemistry provides a framework for predicting the potential utility of this specific molecule. nih.govresearchgate.netrug.nl The presence of the difluoro-dihydroxy substitution pattern suggests potential applications in areas where electron-deficient aromatic rings with hydrogen-bonding capabilities are desirable, such as in the design of enzyme inhibitors or specialized materials.

The lack of extensive research on Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- highlights a potential area for future investigation. Its unique substitution pattern may offer advantages over more commonly studied isomers, and dedicated research into its synthesis and properties could unveil novel applications in various scientific domains.

Data Tables

Table 1: Physicochemical Properties of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

| Property | Value | Source |

| IUPAC Name | 2,5-difluoro-3,4-dihydroxybenzaldehyde | nih.gov |

| Molecular Formula | C₇H₄F₂O₃ | nih.gov |

| Molecular Weight | 174.10 g/mol | nih.gov |

| CAS Number | 959216-64-9 | nih.gov |

| Canonical SMILES | C1=C(C(=C(C(=C1F)O)O)F)C=O | nih.gov |

| InChI | InChI=1S/C7H4F2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H | nih.gov |

| InChIKey | GXBUPZWZOZKXGO-UHFFFAOYSA-N | nih.gov |

| XLogP3-AA | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 174.01285031 | nih.gov |

| Monoisotopic Mass | 174.01285031 | nih.gov |

| Topological Polar Surface Area | 57.5 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 176 | nih.gov |

Table 2: Related Compound Information

| Compound Name | CAS Number | Molecular Formula | Key Research Area/Application |

| 2,4-Dihydroxybenzaldehyde (B120756) | 95-01-2 | C₇H₆O₃ | Synthesis of various heterocyclic compounds, analytical reagent. nih.gov |

| 2,5-Dihydroxybenzaldehyde | 1194-98-5 | C₇H₆O₃ | Intermediate in organic synthesis, natural product studies. rsc.org |

| 3,4-Dihydroxybenzaldehyde (B13553) | 139-85-5 | C₇H₆O₃ | Precursor for pharmaceuticals, antioxidant studies. mdpi.com |

| 2,5-difluoro-3,4-bis(phenylmethoxy)benzaldehyde | 152434-82-7 | C₂₁H₁₆F₂O₃ | Protected intermediate for the synthesis of more complex molecules. guidechem.com |

Advanced Strategies for Regioselective Fluorination in Aromatic Systems

Introducing fluorine atoms into an aromatic ring can significantly modify a molecule's electronic nature, lipophilicity, and metabolic stability. A primary challenge in this process is achieving regioselectivity, which is the precise control over the placement of these fluorine atoms.

Halogen-Exchange Reactions and Analogous Fluorination Techniques

Halogen-exchange (Halex) reactions provide a classic yet effective method for fluorinating aromatic systems. This process typically involves substituting a more reactive halogen, like chlorine or bromine, with a fluoride (B91410) ion. Microwave irradiation has been shown to enhance the yield and selectivity of halogen-exchange fluorination of chlorinated benzaldehydes, significantly reducing reaction times compared to conventional heating. scientific.net For instance, the fluorination of 2,6-dichlorobenzaldehyde (B137635) using potassium fluoride (KF) as the fluorinating agent has been studied under phase transfer catalysis conditions. researchgate.net The use of spray-dried potassium fluoride has also proven effective in converting dichlorobenzaldehydes into their corresponding difluoroaldehydes. researchgate.net

In synthesizing precursors for 2,5-difluoro-3,4-dihydroxybenzaldehyde, a potential starting material could be 2,5-dichloro-3,4-dimethoxybenzaldehyde. The reactivity of the halogen positions is influenced by the electron-withdrawing aldehyde and methoxy (B1213986) groups, necessitating careful optimization of reaction conditions such as the choice of fluoride source (e.g., KF, CsF) and solvent. A mild and general method for converting aryl bromides to iodides has been developed using a catalyst system of CuI and a diamine ligand, which could be adapted for fluorination with appropriate modifications. acs.org

| Fluorinating Agent | Typical Substrate | Key Features |

| Potassium Fluoride (KF) | Activated aryl chlorides/bromides | Cost-effective, often requires high temperatures and a phase-transfer catalyst. scientific.netresearchgate.net |

| Cesium Fluoride (CsF) | Less activated aryl chlorides/bromides | More reactive than KF, enabling milder reaction conditions. |

| Copper (I) Iodide (CuI) / Diamine ligand | Aryl bromides | Mild conditions, tolerates a variety of polar functional groups. acs.org |

Directed Ortho-Metalation and Formylation Methodologies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgsemanticscholar.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.orguwindsor.ca This creates a reactive organometallic intermediate that can be quenched with an electrophile, such as a formylating agent, to introduce an aldehyde group. wikipedia.orgthieme-connect.de

For a precursor to 2,5-difluoro-3,4-dihydroxybenzaldehyde, a possible route could start with 1,4-difluoro-2,3-dimethoxybenzene. The methoxy groups can serve as directing groups, guiding the lithiation to the desired position. wikipedia.orgthieme-connect.de Following ortho-lithiation, the formyl group can be introduced using reagents like N,N-dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.comcommonorganicchemistry.com This lithiation followed by an electrophilic quench with DMF is a common and effective method for formylation. commonorganicchemistry.com

Approaches for the Introduction and Selective Manipulation of Dihydroxyl Moieties

The presence and placement of hydroxyl groups are crucial for the function of many aromatic compounds. Their introduction and protection are key steps in complex syntheses.

Dealkylation and Demethylation Routes for Dihydroxybenzaldehydes

The conversion of alkoxy groups, especially methoxy groups, to hydroxyl groups is a frequent final step in synthesizing phenolic compounds. This is often necessary because hydroxyl groups are commonly protected as ethers during earlier synthetic stages. A common reagent for this demethylation is boron tribromide (BBr₃). Other reagents like magnesium iodide etherate have been used for regioselective demethylation of dimethoxybenzaldehydes. mdma.ch The selective demethylation of 2,5-dimethoxybenzaldehyde (B135726) to 5-hydroxy-2-methoxybenzaldehyde (B1581619) has also been reported. acs.org Similarly, the selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones has been achieved. acs.org For trimethoxybenzaldehydes, demethylation can be performed using piperidine (B6355638) and water under reflux. mdma.ch

| Reagent | Conditions | Advantages | Disadvantages |

| Boron Tribromide (BBr₃) | Low temperature in an inert solvent | High efficiency and clean reactions. | Highly corrosive and sensitive to moisture. |

| Magnesium Iodide Etherate | Varies | Mild reagent for demethylation of phenolic O-methyl groups ortho to a carbonyl group. mdma.ch | May require specific chelation properties of the substrate. mdma.ch |

| Piperidine/Water | Reflux | Effective for certain trimethoxybenzaldehydes. mdma.ch | May require long reaction times. mdma.ch |

Regioselective Protection and Deprotection Strategies for Hydroxyl Groups

In syntheses with multiple hydroxyl groups, selective protection and deprotection are essential. youtube.com This allows for chemical modifications at one site while others remain shielded. For catechols like 3,4-dihydroxybenzaldehyde, regioselective protection of the 4-hydroxyl group has been accomplished with various protecting groups, including benzyl (B1604629) and substituted benzyl ethers, in moderate to good yields. nih.govdoaj.orgresearchgate.net The use of benzyl ethers as protecting groups is common, and they can be removed under reductive conditions. organic-chemistry.org The selectivity in these protection reactions is often influenced by factors like intramolecular hydrogen bonding and steric hindrance. nih.govresearchgate.net For instance, the regioselective benzylation of 2,4-dihydroxybenzaldehyde has been achieved using potassium fluoride and benzyl chloride. google.com

Multi-component Reaction Pathways and Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com Benzaldehydes are frequently used as components in various MCRs. rsc.orgfrontiersin.org For example, they can react with amines and phosphine (B1218219) oxides to create phosphinoyl-functionalized amines and isoquinolines. rsc.org They are also used in the synthesis of dihydropyrano[2,3-c]pyrazoles and pyrano[2,3-d]-pyrimidinones. nih.gov The synthesis of functionalized 1,4-dihydropyridines has been achieved through a four-component reaction involving benzaldehydes. frontiersin.org While specific MCRs involving 2,5-difluoro-3,4-dihydroxybenzaldehyde are not widely reported, its structure suggests potential for creating novel heterocyclic compounds. The electron-withdrawing fluorine atoms and electron-donating hydroxyl groups would significantly impact its reactivity in such transformations.

Structure

3D Structure

Properties

CAS No. |

959216-64-9 |

|---|---|

Molecular Formula |

C7H4F2O3 |

Molecular Weight |

174.10 g/mol |

IUPAC Name |

2,5-difluoro-3,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |

InChI Key |

GXBUPZWZOZKXGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)O)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Exploration of Biginelli Reaction Analogues with Polyhydroxylated Benzaldehydes

The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry, offers a straightforward and efficient pathway to a diverse range of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues. nih.govwikipedia.org First reported by Italian chemist Pietro Biginelli in 1893, this acid-catalyzed cyclocondensation typically involves an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgmdpi.com The resulting DHPMs are of significant interest due to their wide spectrum of pharmacological and biological activities. nih.govwikipedia.org

The versatility of the Biginelli reaction allows for the incorporation of various substituted benzaldehydes, leading to a vast library of DHPM derivatives. nih.govunair.ac.id The electronic nature of the substituents on the benzaldehyde (B42025) ring can significantly influence the reaction conditions and yields. Generally, aromatic aldehydes with electron-withdrawing groups can facilitate the reaction, while those with electron-donating groups may require modified conditions to achieve optimal results. rsc.orgorientjchem.org

In the context of synthesizing analogues of "Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-", the exploration of the Biginelli reaction with polyhydroxylated and fluorinated benzaldehydes is particularly relevant. The presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups on the aromatic ring presents a unique case for this condensation reaction.

Research has demonstrated the successful application of the Biginelli reaction to a wide array of substituted benzaldehydes under various catalytic systems and reaction conditions, including conventional heating and microwave irradiation. nih.govbeilstein-journals.org

Influence of Fluorine Substituents: Fluorinated benzaldehydes have been effectively employed in Biginelli reactions. For instance, studies on perfluorooctanesulfonyl-attached benzaldehydes have shown that these compounds readily participate in the reaction to produce the corresponding dihydropyrimidinones in high yields (85–95%). nih.govbeilstein-journals.org This indicates that the presence of fluorine atoms on the aromatic ring is well-tolerated in the Biginelli condensation.

Influence of Hydroxyl Substituents: The use of hydroxybenzaldehydes in the Biginelli reaction has also been explored. However, the position of the hydroxyl group can have a profound effect on the reactivity of the aldehyde. A computational study using density functional theory (DFT) investigated the lack of reactivity of 2,4-dihydroxybenzaldehyde (B120756) in the Biginelli reaction compared to 4-hydroxybenzaldehyde. mdpi.com The study suggested that the presence of a hydroxyl group at the ortho position (position 2) to the aldehyde group significantly increases the activation energy of the slowest step in the reaction mechanism, thereby hindering the condensation. mdpi.com This effect is attributed to the electronic and steric influence of the ortho-hydroxyl group.

Proposed Biginelli Reaction with 2,5-Difluoro-3,4-dihydroxybenzaldehyde: Based on the available literature, a hypothetical Biginelli-type reaction involving "Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-" can be proposed. The reaction would involve the condensation of the aldehyde with a β-dicarbonyl compound, such as ethyl acetoacetate, and urea or thiourea.

A general representation of this reaction is depicted below:

Reactants:

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

A β-dicarbonyl compound (e.g., Ethyl acetoacetate)

Urea or Thiourea

Catalyst: A Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is typically required. wikipedia.orgorganic-chemistry.org

Solvent: Solvents like ethanol (B145695) are commonly used, although solvent-free conditions have also been reported. unair.ac.idnih.gov

The reaction conditions, such as temperature and reaction time, would need to be optimized. Given the presence of the ortho-hydroxyl group (at position 4 relative to the fluorine at position 5, but ortho to the aldehyde group at position 1 in a renumbered system for reaction consideration), challenges similar to those observed with 2,4-dihydroxybenzaldehyde might be encountered. mdpi.com The electron-withdrawing nature of the two fluorine atoms could potentially counteract the deactivating effect of the hydroxyl groups to some extent. rsc.org

The table below outlines the key components and potential products for such a reaction.

| Aldehyde | β-Dicarbonyl Compound | Amide/Thioamide | Potential Product |

| Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | Ethyl acetoacetate | Urea | Ethyl 4-(2,5-difluoro-3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | Ethyl acetoacetate | Thiourea | Ethyl 4-(2,5-difluoro-3,4-dihydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | Acetylacetone | Urea | 5-Acetyl-4-(2,5-difluoro-3,4-dihydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | Acetylacetone | Thiourea | 5-Acetyl-4-(2,5-difluoro-3,4-dihydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione |

Further empirical studies are necessary to determine the precise reaction conditions and to fully characterize the resulting dihydropyrimidinone analogues derived from "Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-". The exploration of various catalysts and reaction parameters would be crucial to overcoming the potential challenges posed by the substitution pattern of the aldehyde. nih.gov

Fundamental Reaction Mechanisms and Pathways

Mechanistic Investigations of Aldehyde Reactivity

The aldehyde functional group is a cornerstone of organic synthesis, primarily characterized by its susceptibility to nucleophilic attack at the carbonyl carbon. In 2,5-difluoro-3,4-dihydroxybenzaldehyde, the reactivity of the aldehyde is modulated by the electronic effects of the other ring substituents.

Nucleophilic Addition and Condensation Reaction Mechanisms

The carbonyl carbon of the aldehyde group in 2,5-difluoro-3,4-dihydroxybenzaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. nih.gov This makes it a prime target for nucleophiles, leading to nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the breaking of the π-bond and the formation of a tetrahedral alkoxide intermediate. rsc.org This intermediate is then typically protonated to yield the final alcohol product. ias.ac.in The rate of this addition is significantly influenced by the electronic environment of the carbonyl group. nih.gov

A prominent class of reactions stemming from initial nucleophilic addition is condensation reactions. For instance, the reaction of benzaldehydes with amines or their derivatives to form Schiff bases (imines) is a classic example. This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. nist.govrsc.org The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic route, often utilized in the synthesis of biologically active compounds and coordination complexes. nist.govnih.gov Similarly, aldol-type condensation reactions, where an enolate attacks the aldehyde, can occur. The base-catalyzed reaction of a substituted benzaldehyde (B42025) with a ketone, for example, proceeds through the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. wikipedia.orgresearchgate.net

Stereoelectronic and Inductive Effects of Substituents on Reaction Kinetics

The kinetics of nucleophilic addition to the aldehyde group of 2,5-difluoro-3,4-dihydroxybenzaldehyde are intricately controlled by the stereoelectronic and inductive effects of the fluorine and hydroxyl substituents.

Inductive Effects: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov The two fluorine atoms at the C2 and C5 positions will pull electron density away from the aromatic ring and, by extension, from the aldehyde group. This inductive withdrawal of electrons makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov In contrast, the hydroxyl groups are also electronegative and exhibit an inductive withdrawing effect. nih.gov

Resonance (Mesomeric) Effects: The hydroxyl groups, however, also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). chemicalbook.com This electron donation increases the electron density on the ring, particularly at the ortho and para positions. chemicalbook.com This resonance effect counteracts the inductive withdrawal of the hydroxyl groups and can decrease the electrophilicity of the carbonyl carbon. The fluorine atoms also have lone pairs and can theoretically participate in resonance, but their strong electronegativity makes them poor π-donors compared to hydroxyl groups. nist.govnih.gov

Table 1: Influence of Substituents on the Reactivity of the Aldehyde Group

| Substituent Effect | Originating Group(s) | Impact on Carbonyl Carbon | Expected Effect on Reaction Rate with Nucleophiles |

| Inductive Withdrawal (-I) | Fluorine, Hydroxyl | Increased Electrophilicity | Increase |

| Resonance Donation (+R) | Hydroxyl | Decreased Electrophilicity | Decrease |

This table provides a qualitative summary of the expected electronic effects on the aldehyde group of 2,5-difluoro-3,4-dihydroxybenzaldehyde.

Influence of Fluorine on Aromatic Ring Reactivity and Stability

The incorporation of fluorine atoms into an aromatic ring profoundly alters its chemical properties. In 2,5-difluoro-3,4-dihydroxybenzaldehyde, the two fluorine atoms play a crucial role in modulating the reactivity and stability of the benzene (B151609) ring.

Electronic Perturbations and Substituent Effects of Fluorine

In 2,5-difluoro-3,4-dihydroxybenzaldehyde, the combined inductive pull of two fluorine atoms and two hydroxyl groups makes the aromatic ring electron-deficient. This heightened electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

The catechol moiety (3,4-dihydroxy) is susceptible to oxidation to form a quinone. The presence of electron-withdrawing groups, such as fluorine, can influence the kinetics of this oxidation. Studies on substituted catechols have shown that electron-withdrawing groups generally make the catechol more resistant to oxidation. This is because they lower the energy of the highest occupied molecular orbital (HOMO), making it more difficult to remove an electron. Therefore, the fluorine atoms in 2,5-difluoro-3,4-dihydroxybenzaldehyde are expected to increase its stability towards oxidative processes compared to unsubstituted 3,4-dihydroxybenzaldehyde (B13553).

Intramolecular Interactions and Conformational Dynamics

The specific arrangement of the substituents in 2,5-difluoro-3,4-dihydroxybenzaldehyde allows for significant intramolecular interactions, which in turn dictate its preferred conformation.

The most prominent of these are intramolecular hydrogen bonds. The hydroxyl group at the C3 position is ortho to the aldehyde group, creating the potential for a hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Such intramolecular hydrogen bonding is a well-documented phenomenon in ortho-hydroxybenzaldehydes and is known to stabilize a planar, s-cis conformation where the aldehyde group is oriented towards the hydroxyl group. nih.gov

Furthermore, the adjacent hydroxyl groups at C3 and C4 (the catechol unit) can engage in hydrogen bonding with each other. The presence of a fluorine atom at C5, ortho to the C4-hydroxyl group, could also lead to an intramolecular hydrogen bond between the C4-OH and the fluorine atom. While the ability of organically bound fluorine to act as a hydrogen bond acceptor is debated and considered weak, it has been observed in conformationally pre-disposed systems. nist.gov

Table 2: Potential Intramolecular Hydrogen Bonds in 2,5-difluoro-3,4-dihydroxybenzaldehyde

| Donor | Acceptor | Type of Interaction | Expected Impact on Conformation |

| C3-Hydroxyl | Aldehyde Carbonyl Oxygen | Strong Intramolecular H-bond | Stabilization of a planar, s-cis conformation |

| C4-Hydroxyl | C3-Hydroxyl Oxygen | Intramolecular H-bond | Influences orientation of catechol hydroxyls |

| C4-Hydroxyl | C5-Fluorine | Weak Intramolecular H-bond | May further influence the orientation of the C4-OH |

This table outlines the likely intramolecular hydrogen bonding interactions within the 2,5-difluoro-3,4-dihydroxybenzaldehyde molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, balancing accuracy and computational cost. For Benzaldehyde (B42025), 2,5-difluoro-3,4-dihydroxy- , a DFT optimization would calculate the precise bond lengths, bond angles, and dihedral angles of its ground state, accounting for the electronic effects of the fluorine, hydroxyl, and aldehyde functional groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, indicating that intramolecular charge transfer can occur more readily. For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- , this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following table is illustrative as specific experimental or calculated data for this compound was not found in the searched literature. The values are based on general principles for similar aromatic compounds.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Hydrogen Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing the nature of chemical bonds and non-covalent interactions. It is particularly useful for quantifying the strength and nature of intramolecular and intermolecular hydrogen bonds. In Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- , NBO analysis would be used to investigate potential hydrogen bonds, such as those between the adjacent hydroxyl groups or between a hydroxyl group and the aldehyde's carbonyl oxygen. This analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO, with higher E(2) values indicating stronger interactions.

Vibrational Spectroscopy Simulations and Assignments

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule, which arise from the various vibrational modes of its atoms. These simulations are invaluable for interpreting experimental spectra and assigning specific peaks to particular molecular motions.

Prediction of Infrared (IR) and Raman Spectra

Theoretical vibrational frequencies can be calculated using DFT methods, typically at the same level of theory as the geometry optimization. The output provides the frequencies of the fundamental vibrational modes and their corresponding IR and Raman intensities. For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- , these calculations would predict the characteristic stretching and bending frequencies for the C=O (aldehyde), O-H (hydroxyl), C-F (fluoro), and C-H bonds, as well as the vibrational modes of the benzene (B151609) ring. Comparing these predicted spectra with experimental data allows for a definitive assignment of the observed spectral bands.

Table 2: Hypothetical Vibrational Frequency Assignments (Note: This table is for illustrative purposes. Specific calculated data for this compound was not found.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H | Stretching | ~3400-3600 |

| C=O | Stretching | ~1680-1700 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-F | Stretching | ~1100-1300 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational chemistry can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. The predicted chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, when compared to experimental NMR data, can help confirm the structure of the compound and assign the resonances in the spectrum. For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- , these predictions would be essential for distinguishing between the different hydrogen and carbon atoms in the molecule, especially those on the substituted aromatic ring.

Conformational Analysis and Thermochemical Properties

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-, this would involve identifying the most stable conformers by calculating the potential energy surface as a function of the rotation of the aldehyde and hydroxyl groups. Such studies are typically performed using methods like Density Functional Theory (DFT). njit.edunih.gov

Thermochemical properties, including enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C_p), are fundamental for predicting the stability and reactivity of a compound. njit.eduelsevierpure.com These properties can be calculated using various computational methods, such as isodesmic reactions, which can provide accurate theoretical data. njit.edunih.gov

Despite the importance of this data, specific theoretical studies detailing the conformational isomers and thermochemical properties of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- are not available in the reviewed literature.

Table 1: Hypothetical Thermochemical Data for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

| Property | Predicted Value | Unit |

| Enthalpy of Formation (gas) | Data not available | kJ/mol |

| Standard Entropy (gas) | Data not available | J/(mol·K) |

| Heat Capacity (gas, C_p) | Data not available | J/(mol·K) |

| Dipole Moment | Data not available | Debye |

Reaction Pathway Energetics and Transition State Theory

The study of reaction pathway energetics involves mapping the energy changes that occur during a chemical reaction. This is essential for understanding reaction mechanisms and predicting reaction rates. Transition State Theory (TST) is a fundamental concept used to calculate the rate constants of elementary reactions by examining the properties of the activated complex at the transition state. wikipedia.orgyoutube.comlibretexts.org

For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-, computational studies could elucidate the mechanisms of reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. youtube.comjeeadv.ac.in These studies would involve locating the transition state structures and calculating the activation energies for various potential reaction pathways. researchgate.net However, no such specific computational analyses for this compound have been reported in the available literature.

Prediction of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β). mdpi.com A high β value suggests that a molecule may have potential as an NLO material.

Molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field and is a key factor influencing intermolecular interactions and NLO properties. mdpi.comwikipedia.org Computational methods can provide reliable predictions of both linear and non-linear polarizabilities.

While there are studies on the NLO properties and polarizability of other substituted benzaldehydes, specific calculated values for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- are absent from the reviewed scientific literature. mdpi.comresearchgate.net

Table 2: Hypothetical NLO Properties and Molecular Polarizability of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

| Property | Predicted Value | Unit |

| Mean Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | a.u. |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and elucidating molecular structure.

Expected FT-IR and FT-Raman Spectral Features:

O-H Stretching: The two phenolic hydroxyl groups are expected to exhibit broad absorption bands in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. Intramolecular and intermolecular hydrogen bonding will significantly influence the position and shape of these bands.

C-H Stretching: The aromatic C-H stretching vibration is anticipated to appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will likely be observed as two distinct, weaker bands around 2750 cm⁻¹ and 2850 cm⁻¹.

C=O Stretching: The carbonyl group of the aldehyde is a strong infrared absorber and is expected to produce a sharp, intense peak in the range of 1650-1700 cm⁻¹. The presence of electron-donating hydroxyl groups and electron-withdrawing fluorine atoms on the ring will modulate this frequency. In related compounds like 3-chloro-4-methoxybenzaldehyde, Fermi resonance can cause this band to split into a doublet. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to generate several bands in the 1400-1600 cm⁻¹ region.

O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations are expected in the 1200-1400 cm⁻¹ range.

The combination of FT-IR and FT-Raman spectroscopy is particularly powerful because vibrational modes that are weak in one technique may be strong in the other, providing a more complete vibrational profile of the molecule. youtube.com

Table 1: Representative Vibrational Wavenumbers for Related Dihydroxybenzaldehydes

| Vibrational Mode | 2,4-dihydroxybenzaldehyde (B120756) (cm⁻¹) mdpi.com | 3,4-dihydroxybenzaldehyde (B13553) (cm⁻¹) researchgate.net | Expected Range for 2,5-difluoro-3,4-dihydroxybenzaldehyde (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3317 | ~3300-3400 | 3200-3600 |

| Aromatic C-H Stretch | 3054 | ~3050 | 3000-3100 |

| C=O Stretch | 1652 | ~1660 | 1650-1700 |

| Aromatic C=C Stretch | 1616-1400 | ~1590-1450 | 1400-1600 |

| C-F Stretch | N/A | N/A | 1000-1400 |

| C-O Stretch | 1267-1227 | ~1280 | 1200-1400 |

| C-H Out-of-plane Bend | 730 | ~800-900 | 700-900 |

Note: This table is interactive. The data for 2,4- and 3,4-dihydroxybenzaldehyde are from experimental sources, while the expected range for the title compound is predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

Direct NMR data for Benzaldehyde (B42025), 2,5-difluoro-3,4-dihydroxy- is not published. However, a detailed analysis of the expected spectra can be performed by considering the spectra of analogs like 3,4-dihydroxybenzaldehyde and the known effects of fluorine substitution. researchgate.netnih.gov

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2,5-difluoro-3,4-dihydroxybenzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic proton, and the hydroxyl protons.

Aldehydic Proton (-CHO): This proton is highly deshielded and will appear as a singlet (or a narrow doublet due to long-range coupling) far downfield, likely in the range of δ 9.5-10.5 ppm.

Aromatic Proton (Ar-H): There is a single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents. The electron-withdrawing fluorine atoms and the aldehyde group, along with the electron-donating hydroxyl groups, will create a complex electronic environment. This proton will likely appear as a multiplet due to coupling with the adjacent fluorine atoms.

Hydroxyl Protons (-OH): The chemical shifts of the two phenolic protons are variable and depend on concentration, temperature, and solvent. They typically appear as broad singlets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on each of the seven carbon atoms in the molecule.

Carbonyl Carbon (-CHO): This carbon will be the most deshielded, appearing at approximately δ 190-195 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C-O and C-F) will be significantly deshielded. The C-F carbons will also exhibit large one-bond ¹³C-¹⁹F coupling constants (¹JCF), which is a definitive characteristic. The chemical shifts will be further influenced by the resonance and inductive effects of all substituents.

Fluorine NMR (¹⁹F NMR) would also be a valuable technique, providing direct information about the chemical environment of the two fluorine atoms and their coupling to nearby protons and carbons. researchgate.netnih.govscholaris.canih.gov

Table 2: Experimental NMR Data for 3,4-Dihydroxybenzaldehyde and Predicted Shifts for the Target Compound

| Atom | 3,4-Dihydroxybenzaldehyde ¹H NMR (δ, ppm) researchgate.nethmdb.ca | Predicted ¹H NMR (δ, ppm) for 2,5-difluoro-3,4-dihydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde ¹³C NMR (δ, ppm) researchgate.net | Predicted ¹³C NMR (δ, ppm) for 2,5-difluoro-3,4-dihydroxybenzaldehyde |

|---|---|---|---|---|

| H (aldehyde) | 9.75 (s) | 9.5-10.5 (s or d) | N/A | N/A |

| H-2 | 7.32 (d) | N/A | N/A | N/A |

| H-5 | 6.95 (d) | N/A | N/A | N/A |

| H-6 | 7.25 (dd) | 7.0-7.5 (m) | N/A | N/A |

| C (aldehyde) | N/A | N/A | 191.1 | ~190-195 |

| C-1 | N/A | N/A | 129.8 | ~125-130 |

| C-2 | N/A | N/A | 115.3 | ~140-150 (d, ¹JCF) |

| C-3 | N/A | N/A | 145.2 | ~140-150 |

| C-4 | N/A | N/A | 151.8 | ~145-155 |

| C-5 | N/A | N/A | 115.8 | ~145-155 (d, ¹JCF) |

| C-6 | N/A | N/A | 124.5 | ~110-120 |

Note: This table is interactive. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet. Predictions are based on substituent effects.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can confirm the molecular formula and offer insights into the molecule's fragmentation pathways under ionization.

For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- (C₇H₄F₂O₃), the exact mass can be calculated and compared with the experimental value obtained from HRMS.

Calculated Exact Mass: 174.01285 u

An experimental HRMS measurement confirming this mass would provide unequivocal evidence for the elemental composition of the compound.

The fragmentation pattern in the mass spectrum gives clues about the molecular structure. For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- , common fragmentation pathways would likely involve:

Loss of a hydrogen atom (-1 u) from the aldehyde group.

Loss of the formyl radical (-CHO, -29 u).

Loss of carbon monoxide (-CO, -28 u), which is very common for aldehydes.

Sequential loss of hydroxyl groups and fluorine atoms.

The NIST mass spectrum for the related compound 2,4-Difluorobenzaldehyde shows major fragments at m/z 141 (M-1), 113 (M-CHO), and 85, which supports the expected fragmentation patterns involving the loss of the formyl group. nist.gov For 3,4-dihydroxybenzaldehyde , key fragments are observed at m/z 137 (M-1) and 109 (M-CHO). nist.govnist.gov

Table 3: HRMS Data for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₂O₃ |

| Exact Mass | 174.01285 u |

| Predicted Key Fragments (m/z) | |

| [M-H]⁺ | 173.0050 |

| [M-CHO]⁺ | 145.0180 |

| [M-CO]⁺ | 146.0177 |

Note: This table is interactive. The exact mass is calculated, and fragment masses are predicted based on likely fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orgcolostate.edu It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- has not been reported, studies on similar substituted benzaldehydes reveal common structural motifs. nih.gov The crystal packing of the target molecule would likely be dominated by a network of intermolecular interactions:

Hydrogen Bonding: The two phenolic hydroxyl groups are strong hydrogen bond donors, and the carbonyl oxygen is a strong hydrogen bond acceptor. This would lead to extensive O-H···O hydrogen bonding, potentially forming chains, dimers, or more complex three-dimensional networks.

Halogen Bonding: The fluorine atoms could act as halogen bond acceptors, interacting with electrophilic regions of neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The planarity of the benzaldehyde moiety and the orientation of the aldehyde and hydroxyl groups relative to each other and to the neighboring molecules would be precisely determined. For instance, in a related structure, (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide, the molecule adopts a nearly planar conformation, and the crystal structure is stabilized by N—H⋯O and O—H⋯O hydrogen bonds and π–π stacking. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The absorption maxima (λmax) are characteristic of the molecule's electronic structure.

For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- , the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the aromatic π-system and the C=O double bond. They are expected to appear in the range of 250-350 nm.

n→π Transitions:* This is a lower-intensity absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It occurs at longer wavelengths, often above 300 nm, but can sometimes be obscured by the more intense π→π* bands.

The positions of these absorption bands are sensitive to both the substituents on the ring and the solvent polarity. The two hydroxyl groups (auxochromes) and the carbonyl group (chromophore) attached to the benzene ring form a conjugated system. The fluorine atoms, through their inductive electron-withdrawing effect, will also influence the energy of the electronic transitions.

Studies on related dihydroxybenzaldehydes show characteristic absorption maxima. For example, 2,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde exhibit distinct UV-Vis spectra that are pH-dependent due to the deprotonation of the hydroxyl groups. academie-sciences.fr3,4-dihydroxybenzaldehyde shows absorption maxima around 280 nm and 310 nm. nist.govsielc.com

Table 4: UV-Vis Absorption Data for Related Dihydroxybenzaldehydes

| Compound | Solvent/pH | λmax (nm) | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Methanol | 213, 327 | nih.gov |

| 3,4-Dihydroxybenzaldehyde | Neutral Aqueous | ~280, 310 | nist.gov |

| 2,4-Dihydroxybenzaldehyde | pH-dependent | Varies | academie-sciences.fr |

| 2,5-Dihydroxybenzaldehyde | pH-dependent | Varies | academie-sciences.fr |

Note: This table is interactive. The λmax values are highly dependent on the solvent and pH.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or metal complexes with paramagnetic centers. nih.gov

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- itself is a diamagnetic molecule and therefore EPR-silent. However, EPR spectroscopy would be an invaluable tool for studying its radical intermediates that could be generated through various processes, such as:

Oxidation: The catechol (3,4-dihydroxy) moiety is susceptible to oxidation, which can proceed through a one-electron step to form a semiquinone radical intermediate. This radical would be EPR active.

Photolysis: UV irradiation could potentially lead to the formation of radical species. nih.gov

Reaction with other radicals: The molecule could act as a radical scavenger.

If a radical intermediate of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- were formed, EPR spectroscopy could provide detailed information about its electronic structure. The g-factor and hyperfine coupling constants (interactions between the unpaired electron and magnetic nuclei like ¹H and ¹⁹F) would allow for the identification of the radical and the mapping of its spin density distribution. The use of spin traps can also facilitate the detection of short-lived radical species. nih.gov While no specific EPR studies on this molecule exist, the technique remains highly relevant for investigating its potential redox chemistry and reactivity. researchgate.net

Advanced Applications in Materials Science and Organic Synthesis

Utility as Precursors and Building Blocks for Complex Organic Architectures

The unique substitution pattern of 2,5-difluoro-3,4-dihydroxybenzaldehyde, combining electron-withdrawing fluorine atoms and electron-donating hydroxyl groups on a reactive aldehyde platform, theoretically makes it a valuable starting material for synthesizing complex molecules.

Synthesis of Fluorescent Probes and Luminescent Materials

While specific studies detailing the use of 2,5-difluoro-3,4-dihydroxybenzaldehyde in the synthesis of fluorescent probes are not prominent in the available literature, the strategic placement of fluorine atoms in organic molecules is a known method for modulating their photophysical properties. caymanchem.comnih.gov Fluorination can influence a molecule's emission and excitation wavelengths, quantum yield, and photostability. nih.govnih.gov For instance, other difluorinated compounds have been developed as selective fluorescent probes for detecting biologically relevant species like hydrogen sulfide. caymanchem.com The inherent functionalities of 2,5-difluoro-3,4-dihydroxybenzaldehyde could potentially be exploited to construct novel dyes or probes, although specific examples are not currently documented.

Intermediate in Heterocyclic Compound Synthesis (e.g., quinolone-3-carboxylic acids)

Benzaldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. One of the most significant reactions is the condensation with anilines or related compounds to form quinoline (B57606) scaffolds, which are central to many pharmaceuticals. organic-chemistry.orgmdpi.com For example, the synthesis of quinolin-4-ones can be achieved through the reaction of 2-iodoanilines with alkynes and a carbon monoxide source, or via the cyclization of intermediates derived from amines and α,β-ynones. organic-chemistry.org Although general methods for synthesizing quinolones and their derivatives from various benzaldehydes are well-established, specific literature detailing the use of 2,5-difluoro-3,4-dihydroxybenzaldehyde as an intermediate in the synthesis of quinolone-3-carboxylic acids is not available.

Formation of Schiff Base Derivatives and Their Coordination Complexes

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. nih.gov Benzaldehyde (B42025), 2,5-difluoro-3,4-dihydroxy- can readily undergo this condensation reaction with various primary amines to yield the corresponding Schiff base derivatives. The presence of the two hydroxyl groups (catechol moiety) and the imine nitrogen atom in the resulting ligand creates a prime chelating site for coordinating with metal ions.

Schiff bases derived from similar dihydroxybenzaldehydes are well-documented to form stable complexes with a variety of transition metals, including copper, nickel, and cobalt. mdpi.com These complexes are of interest due to their diverse geometries and potential applications in catalysis and materials science. nih.govmdpi.com The coordination typically involves the deprotonated hydroxyl groups and the imine nitrogen, creating a stable chelate ring with the metal center. The fluorine substituents on the aromatic ring of a ligand derived from 2,5-difluoro-3,4-dihydroxybenzaldehyde would likely influence the electronic properties and stability of the resulting metal complexes.

Table 1: Potential Schiff Base Formation

| Reactant 1 | Reactant 2 (Primary Amine) | Product Class | Potential Metal Coordinators |

|---|

Precursor for Crown Ether Derivatives

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. sigmaaldrich.com Functionalized crown ethers can be synthesized by incorporating substituted aromatic units into the macrocyclic structure. While benzaldehyde moieties can be used to build larger, functionalized macrocycles, there is no specific research available that documents the use of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- as a direct precursor for crown ether derivatives. abcr.comtcichemicals.com The synthesis of such derivatives would likely involve multi-step processes to build the polyether chains around the difluoro-dihydroxy-phenyl unit.

Incorporation into Fluorinated Polymer Systems for Advanced Materials

The introduction of fluorine into polymer structures is a key strategy for creating advanced materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. europa.eueuropa.eu Monomers containing fluorine are essential for producing these fluoropolymers.

Modulation of Surface Properties and Hydrophobicity in Polymeric Matrices

Incorporating fluorinated monomers or additives into a polymer matrix can significantly alter its surface characteristics. nih.govnih.gov The high electronegativity and low polarizability of fluorine atoms typically lead to materials with low surface energy, resulting in increased hydrophobicity and oleophobicity. Although the principle is well-established, there are no specific studies in the available scientific literature that describe the incorporation of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- into polymer systems or examine its effect on the surface properties of polymeric matrices.

Enhancement of Thermal and Chemical Stability in Polymer Design

While specific data for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- is not available, the conceptual application of this molecule in polymer design would be to incorporate it as a monomer or an additive. As a monomer, it could be polymerized with other suitable co-monomers to create a polymer backbone with inherent thermal and chemical resistance. As an additive, it could be blended with existing polymers to impart improved stability. Further research is required to substantiate these potential applications and to quantify the extent of improvement in polymer properties.

Development of Organic Electronic and Optoelectronic Materials

The application of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- in the development of organic electronic and optoelectronic materials is a promising yet underexplored area of research. The electronic properties of organic materials are highly dependent on their molecular structure, and the unique combination of functional groups in this molecule makes it an interesting candidate for such applications. The difluoro- and dihydroxy-substituents on the benzaldehyde core can significantly influence the electronic energy levels (HOMO and LUMO) of the molecule, which is a critical factor in the design of organic semiconductors.

There is currently no direct research available on the charge carrier mobility and transport properties of materials derived from Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-. However, the structural features of the molecule allow for speculation on its potential impact. The planar aromatic ring is a fundamental requirement for pi-stacking, which facilitates intermolecular charge transport. The fluorine and hydroxyl substituents can influence the packing of the molecules in the solid state, which in turn affects the efficiency of charge hopping between adjacent molecules. The electron-withdrawing nature of the fluorine atoms could potentially lower both the HOMO and LUMO energy levels, which might be beneficial for creating n-type or ambipolar organic semiconductors.

The electron-withdrawing fluorine atoms in Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- would be expected to lower the LUMO level, which could facilitate electron injection from common electrodes in organic electronic devices like OLEDs and organic solar cells. The catechol moiety, on the other hand, is known to be susceptible to oxidation. However, the presence of electron-withdrawing fluorine atoms on the aromatic ring could increase the oxidation potential of the catechol group, thereby enhancing its resistance to oxidation compared to unsubstituted catechols. This improved stability is crucial for the operational lifetime of organic electronic devices. Further experimental and computational studies are needed to quantify these effects and to explore the potential of this compound in organic electronics.

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of dihydroxybenzaldehydes is a rich and well-studied field, and by extension, Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- is expected to be a versatile ligand for the formation of metal complexes. The catechol and aldehyde functionalities provide multiple coordination sites, allowing for the synthesis of a wide variety of coordination compounds with interesting structural and electronic properties.

Due to a lack of specific research on Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-, we can infer its ligand properties from studies on analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553). These molecules typically act as bidentate or tridentate ligands, coordinating to metal ions through the deprotonated hydroxyl groups and, in some cases, the aldehyde oxygen. The formation of Schiff base ligands through the condensation of the aldehyde group with primary amines is a common strategy to create more complex and versatile ligands. These Schiff base ligands can then be used to synthesize mono-, di-, and polynuclear metal complexes. adipogen.com

The presence of fluorine atoms in Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- would influence the acidity of the hydroxyl protons and the electron density on the coordinating oxygen atoms, thereby affecting the stability and electronic properties of the resulting metal complexes. The electron-withdrawing nature of fluorine would likely increase the acidity of the catechol protons, facilitating coordination to metal ions.

Table 1: Examples of Metal Complexes with Dihydroxybenzaldehyde-derived Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| Schiff base of 3,4-dihydroxybenzaldehyde and diamines | Co(II), Cu(II) | Di- and trinuclear complexes | adipogen.com |

| 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone | Not Specified | Fluorescent reagent | sigmaaldrich.com |

| Semicarbazone of 3,4-dihydroxybenzaldehyde | Diorganotin(IV) | Tetrahedral complexes | cdnisotopes.com |

This table is based on data for analogous compounds due to a lack of specific information for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-.

Metal-catecholate complexes are well-known for their interesting redox properties, often involving intramolecular electron transfer between the metal center and the catecholate ligand. The catecholate ligand can exist in three different oxidation states: catecholate (cat), semiquinone (SQ), and quinone (Q). This redox activity is central to the function of many metalloenzymes and has potential applications in catalysis and molecular electronics.

While there are no specific studies on electron transfer processes in metal complexes of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-, the presence of the difluoro-substituted catechol moiety would undoubtedly have a significant impact on these processes. The electron-withdrawing fluorine atoms would stabilize the more oxidized forms of the ligand (semiquinone and quinone), thereby shifting the redox potentials of the ligand-based electron transfer events. This could be used to fine-tune the electronic properties of the metal complex for specific applications. For example, in the context of catalysis, modifying the redox potential of the ligand could influence the catalytic cycle of a reaction.

Future Research Directions and Perspectives

Innovation in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing complex molecules is a cornerstone of modern chemistry. For Benzaldehyde (B42025), 2,5-difluoro-3,4-dihydroxy-, future research is poised to move beyond traditional, often harsh, synthetic methods towards greener alternatives.

Current synthetic strategies for similar benzaldehyde derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Innovations in this area are likely to focus on several key areas:

Photocatalysis: The use of light to drive chemical reactions offers a sustainable pathway for synthesis. Research into solar-driven selective oxidation of precursor molecules in systems like Pickering emulsions, stabilized by advanced materials such as carbon nanotube/graphitic carbon nitride hybrids, presents a promising approach. mdpi.com This method could be adapted for the selective oxidation of a suitable difluorinated catechol precursor to yield the target benzaldehyde with high efficiency and minimal environmental impact. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. chemicalbook.com The application of microwave-assisted methods to the formylation of fluorinated hydroquinones or the oxidation of corresponding benzyl (B1604629) alcohols could lead to rapid and efficient production of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-. chemicalbook.comchemicalbook.com

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could explore the use of engineered enzymes for the specific hydroxylation and formylation of a difluorinated benzene (B151609) starting material. This approach would be highly sustainable, operating at ambient temperatures and pressures in aqueous media.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- could be significantly optimized by transitioning from batch to continuous flow processes.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Route | Advantages | Potential Challenges for Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- |

|---|---|---|

| Photocatalysis | Uses renewable energy (light), mild conditions. mdpi.com | Catalyst design for specific substrate, potential for side reactions. |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields. chemicalbook.comchemicalbook.com | Scale-up limitations, potential for localized overheating. |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme stability and cost, identification of suitable enzymes. |

| Flow Chemistry | Precise control, enhanced safety, easy scalability. | Initial setup cost, potential for clogging with solid intermediates. |

Integration of Advanced Computational Methods for Predictive Material Design

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, saving significant time and resources. For Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-, advanced computational methods can guide the design of new materials with tailored functionalities.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. For instance, DFT can predict the acidity of the hydroxyl protons and the reactivity of the aldehyde group, which is crucial for designing subsequent reactions. researchgate.net It can also be used to model the interaction of the molecule with biological targets or material surfaces.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or other molecules in a condensed phase. This is particularly relevant for predicting its behavior in biological systems or as a component in polymers or other materials.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- and its derivatives with their biological activity or material properties. This predictive modeling can accelerate the discovery of new applications. For example, by modeling the interaction of this compound with a specific enzyme, its potential as an inhibitor could be predicted. thegoodscentscompany.com

Table 2: Application of Computational Methods in Research

| Computational Method | Predicted Properties | Relevance to Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. researchgate.net | Guiding synthesis, predicting interaction with other molecules. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding behavior in different environments (e.g., biological systems). |

| QSAR | Correlation of structure with activity/properties. thegoodscentscompany.com | Accelerating the discovery of new applications in medicine and materials. |

Exploration of Novel Interdisciplinary Applications in Emerging Fields

The unique combination of functional groups in Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- opens up a vast landscape of potential applications across various scientific disciplines. The presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets, making it an attractive scaffold in medicinal chemistry. nih.govnih.govresearchgate.net The catechol and aldehyde functionalities are known to be reactive and can participate in a variety of chemical transformations, making the compound a versatile building block in materials science.

Medicinal Chemistry and Drug Discovery: The fluorinated catechol moiety is a key pharmacophore in several bioactive molecules. Future research could explore the potential of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- as a precursor for the synthesis of novel therapeutic agents, including enzyme inhibitors, anti-inflammatory agents, and antiviral compounds. nih.gov The fluorine atoms can modulate the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects. nih.govresearchgate.net

Materials Science and Organic Electronics: The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form polymers and other macromolecules. The catechol unit can be used for surface modification or as a redox-active component. This suggests that Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- could be a valuable building block for the development of:

Advanced Polymers: Incorporation into polymer backbones could lead to materials with enhanced thermal stability and specific electronic properties.

Sensors: The catechol group can bind to metal ions, suggesting the potential for developing chemosensors.

Adhesives and Coatings: Catechol-containing compounds are known for their strong adhesive properties, inspired by mussel adhesive proteins.

Biomaterials and Tissue Engineering: The ability of catechols to form hydrogels and interact with biological tissues makes Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- a candidate for the development of novel biomaterials. For instance, it could be incorporated into hydrogel scaffolds for drug delivery or tissue engineering applications, where the fluorine atoms might impart desirable properties such as increased stability. dovepress.com

Table 3: Potential Interdisciplinary Applications

| Field | Potential Application | Key Functional Groups |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel drugs (e.g., enzyme inhibitors, antivirals). nih.gov | Fluorine, Catechol |

| Materials Science | Development of polymers, sensors, adhesives. | Aldehyde, Catechol |

| Biomaterials | Hydrogel scaffolds for drug delivery and tissue engineering. dovepress.com | Catechol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.